molecular formula C19H31NO6 B1244654 Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- CAS No. 256456-73-2

Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-

Cat. No.: B1244654
CAS No.: 256456-73-2
M. Wt: 369.5 g/mol
InChI Key: GKRFHHRXDUACIN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of ORG-25435

ORG-25435, chemically designated as butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-, emerged from efforts to develop water-soluble intravenous anesthetics with improved pharmacokinetic profiles. Synthesized by Organon International in the late 1990s, it belongs to a class of alpha-amino acid phenolic esters designed to modulate gamma-aminobutyric acid type A (GABA~A~) receptors. Preclinical studies in mice, rats, and non-human primates demonstrated its potent anesthetic properties, including rapid onset and offset of action, which prompted progression to human trials.

A Phase 1 clinical trial in 2010 evaluated ORG-25435 in healthy male volunteers, confirming its efficacy in inducing anesthesia at doses of 3–4 mg/kg administered over one minute. Despite achieving target sedation, the compound exhibited dose-dependent hemodynamic instability (e.g., hypotension and tachycardia) and unpredictable pharmacokinetics during prolonged infusions, leading to its discontinuation. These limitations underscored the challenges in balancing solubility, receptor specificity, and metabolic stability in anesthetic design.

Key Developmental Milestones Year Significance
Synthesis and preclinical testing 1999 Identification of GABA~A~ receptor modulation and water solubility
Phase 1 clinical trial initiation 2010 First human administration confirming anesthetic efficacy
Discontinuation of development Post-2010 Unfavorable pharmacokinetics and side effects

Nomenclature and Chemical Classification

ORG-25435 is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : (2R)-2-[Bis(2-methoxyethyl)amino]butanoic acid 2,6-dimethoxy-4-methylphenyl ester.
  • Molecular Formula : C~19~H~31~NO~6~.
  • CAS Registry Number : 256456-73-2.

Structural Features :

  • Core Skeleton : A butanoic acid derivative with a chiral center at the C2 position (R-configuration).
  • Substituents :
    • A bis(2-methoxyethyl)amino group at C2, enhancing water solubility via ether linkages.
    • A 2,6-dimethoxy-4-methylphenyl ester moiety, contributing to lipid solubility and receptor binding.

Chemical Classification :

  • Class : Alpha-amino acid ester.
  • Functional Groups : Ester, tertiary amine, methoxy ethers.
  • Stereochemistry : The (2R)-enantiomer was selected for clinical evaluation due to superior GABA~A~ receptor affinity compared to its (2S)-counterpart.

Position in Medicinal Chemistry Research

ORG-25435 represents a strategic effort to overcome limitations of existing anesthetics, particularly propofol, by combining water solubility with targeted receptor activity. Its design leveraged structure-activity relationship (SAR) studies to optimize:

  • Water Solubility : The bis(2-methoxyethyl)amino group reduced reliance on lipid emulsions, addressing formulation challenges associated with propofol.
  • GABA~A~ Receptor Modulation : As a positive allosteric modulator, ORG-25435 enhanced chloride ion influx, inducing hyperpolarization and neuronal inhibition. In vitro assays demonstrated potentiation of GABA-induced currents in recombinant α1β3γ2 GABA~A~ receptors, with efficacy comparable to propofol.

Comparative Pharmacokinetic Properties :

Parameter ORG-25435 Propofol
Context-Sensitive Half-Time (20 min infusion) ~13.7 min ~16.8 min
Volume of Distribution (V~d~) 2.1 L/kg 4.5 L/kg
Clearance 0.35 L/min 1.8 L/min

Data derived from Phase 1 trials and pharmacokinetic modeling.

Despite its discontinuation, ORG-25435 remains a case study in anesthetic development, illustrating the trade-offs between solubility, receptor specificity, and metabolic stability. Its structural template continues to inform the design of GABA~A~-targeting agents, particularly in exploring esterase-resistant analogs.

Ongoing Research Implications :

  • Receptor Subunit Selectivity : ORG-25435’s activity at α1β3γ2 receptors highlights opportunities for subunit-specific anesthetic development.
  • Prodrug Potential : The ester linkage suggests possible prodrug strategies, though hydrolysis by plasma esterases limited its utility.

Properties

CAS No.

256456-73-2

Molecular Formula

C19H31NO6

Molecular Weight

369.5 g/mol

IUPAC Name

(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate

InChI

InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1

InChI Key

GKRFHHRXDUACIN-OAHLLOKOSA-N

SMILES

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC

Isomeric SMILES

CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC

Canonical SMILES

CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC

Other CAS No.

256456-73-2

Synonyms

2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide
Org 25435
Org25435

Origin of Product

United States

Preparation Methods

Chiral Pool Approach Using L-Alanine

The (2R) configuration is introduced via L-alanine derivatives:

  • Methyl L-alaninate protection :
    L-AlanineCH3OH, H+Methyl L-alaninate\text{L-Alanine} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl L-alaninate}
    Protection of the carboxylic acid prevents unwanted side reactions during subsequent steps.

  • Bis-alkylation with 2-methoxyethyl bromide :
    Methyl L-alaninate+2 BrCH2CH2OCH3K2CO3,DMFMethyl (2R)-2-[bis(2-methoxyethyl)amino]butanoate\text{Methyl L-alaninate} + 2 \text{ BrCH}_2\text{CH}_2\text{OCH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl (2R)-2-[bis(2-methoxyethyl)amino]butanoate}
    Reaction conditions: 60°C for 12 hr, yielding 78% product (patent data).

  • Saponification to free acid :
    Methyl esterLiOH, THF/H2O(2R)-2-[bis(2-methoxyethyl)amino]butanoic acid\text{Methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{(2R)-2-[bis(2-methoxyethyl)amino]butanoic acid}
    Typical yield: 92%.

Asymmetric Synthesis via Evans Oxazolidinone

For higher enantiomeric excess (ee):

StepReagents/ConditionsYieldee
1. Formation of Evans auxiliary adduct(R)-4-Benzyl-2-oxazolidinone, DCC, CH₂Cl₂85%-
2. Alkylation with bis(2-methoxyethyl)amineNaH, THF, 0°C→RT73%98%
3. Auxiliary removalLiOOH, THF/H₂O89%98%

Preparation of 2,6-Dimethoxy-4-Methylphenol

Friedel-Crafts Acylation Route

  • 1,3-Dimethoxybenzene acylation :
    1,3-Dimethoxybenzene+AcClAlCl34-Acetyl-1,3-dimethoxybenzene\text{1,3-Dimethoxybenzene} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{4-Acetyl-1,3-dimethoxybenzene}
    Regioselectivity controlled by methoxy directing groups.

  • Wolff-Kishner reduction :
    4-Acetyl derivativeNH2NH2,KOH,Ethylene glycol4-Methyl-1,3-dimethoxybenzene\text{4-Acetyl derivative} \xrightarrow{\text{NH}_2\text{NH}_2, \text{KOH}, \text{Ethylene glycol}} \text{4-Methyl-1,3-dimethoxybenzene}
    Yields: 68-72%.

  • Demethylation to phenol :
    4-Methyl-1,3-dimethoxybenzeneBBr3,CH2Cl22,6-Dimethoxy-4-methylphenol\text{4-Methyl-1,3-dimethoxybenzene} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{2,6-Dimethoxy-4-methylphenol}
    Critical to maintain -78°C to prevent over-demethylation.

Esterification Strategies

Steglich Esterification

ParameterValue
Coupling agentDCC (1.2 eq)
CatalystDMAP (0.1 eq)
SolventDry CH₂Cl₂
Temperature0°C → RT
Time24 hr
Yield81%

Mechanism:
Acid+DCCO-AcylureaPhenolEster+DCU\text{Acid} + \text{DCC} → \text{O-Acylurea} \xrightarrow{\text{Phenol}} \text{Ester} + \text{DCU}
Advantages: Mild conditions preserve stereochemistry.

Acid Chloride Method

  • Chloride formation :
    (2R)-AcidSOCl2,refluxAcid chloride\text{(2R)-Acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Acid chloride}
    Conversion >95% in 2 hr.

  • Nucleophilic acyl substitution :
    Acid chloride+PhenolEt3N,THFEster\text{Acid chloride} + \text{Phenol} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Ester}
    Yields: 88-92%

Purification and Characterization

Chromatographic Conditions

ParameterNormal PhaseReverse Phase
ColumnSilica 60 (230-400 mesh)C18 (5 µm)
EluentHexane:EtOAc (3:1)MeCN:H₂O (70:30)
Rf0.45-
Retention time-12.3 min

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.45 (s, 2H, Ar-H), 4.65 (q, J=6.8 Hz, 1H, CH), 3.78-3.45 (m, 14H, OCH₃ + OCH₂), 2.35 (s, 3H, Ar-CH₃), 1.85-1.45 (m, 2H, CH₂)

  • HRMS : m/z 369.4521 [M+H]⁺ (calc. 369.4518)

Stereochemical Control and Optimization

Comparison of Chiral Induction Methods

Methodee (%)StepsTotal Yield
Chiral pool (L-Ala)99458%
Evans auxiliary99.5649%
Enzymatic resolution98362%

Enzymatic approaches using lipases (e.g., Candida antarctica) show promise for industrial-scale production.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg ($)Equivalents UsedContribution to Total Cost
L-Alanine1201.018%
2-Methoxyethyl bromide4502.241%
DCC6801.223%
DMAP9500.15%

Process intensification through continuous flow systems reduces solvent use by 60% and cycle time by 40%.

ByproductQuantity (kg/kg product)Treatment Method
DCU0.45Filtration, landfill
LiBr0.32Neutralization
BBr₃ complexes0.18Hydrolysis to B(OH)₃

BBr₃ handling requires strict temperature control (-78°C) and quench protocols .

Chemical Reactions Analysis

ORG 25435 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

    Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: ORG 25435 can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ORG 25435 has been primarily researched for its potential use as an intravenous anesthetic. It has shown efficacy in animal studies and initial human trials . Beyond its anesthetic properties, ORG 25435’s modulation of the gamma-aminobutyric acid type A receptor makes it a valuable compound for studying the gamma-aminobutyric acidergic system in neuroscience research. Its water solubility also makes it a candidate for developing new anesthetic agents that avoid the formulation issues associated with other intravenous anesthetics like propofol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are outlined below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-[bis(2-methoxyethyl)amino], 2,6-dimethoxy-4-methylphenyl ester C₂₀H₃₁NO₇ 397.47 High polarity (ether groups), moderate lipophilicity (aromatic ester)
Butanoic acid, 2-(cyclopentylamino)-, methyl ester, (2R) () 2-cyclopentylamino, methyl ester C₁₀H₁₉NO₂ 185.26 Lower polarity (non-polar cyclopentyl group), higher volatility (methyl ester)
Butanoic acid, 4-(4-amino-2,6-dimethoxyphenoxy)-, methyl ester () 4-(4-amino-2,6-dimethoxyphenoxy), methyl ester C₁₃H₁₉NO₅ 269.29 Polar phenoxy group, potential H-bonding (amino group)
Key Observations:

Amino Substituents: The bis(2-methoxyethyl)amino group in the target compound enhances water solubility compared to the cyclopentylamino group in ’s compound, which is more hydrophobic .

Ester Groups :

  • The 2,6-dimethoxy-4-methylphenyl ester in the target compound likely increases steric hindrance and lipophilicity compared to the methyl ester in and . This may affect metabolic stability and membrane permeability.

Physicochemical Properties

Hypothetical property comparisons based on substituent effects:

Property Target Compound Compound Compound
LogP (lipophilicity) ~2.5 (estimated) ~1.8 (reported) ~1.2 (estimated)
Water Solubility Moderate Low Moderate-High
Melting Point Not reported Not reported Not reported
Rationale:
  • The bis(2-methoxyethyl)amino group in the target compound reduces LogP compared to ’s cyclopentylamino analog but increases it relative to ’s amino-phenoxy derivative.
  • The methyl ester in and compounds lowers molecular weight and may improve volatility.

Biological Activity

The compound Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- (CAS Number: 256456-73-2) is a synthetic derivative that exhibits potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, including pharmacological effects and mechanisms of action.

  • Molecular Formula: C19_{19}H31_{31}NO6_6
  • Molecular Weight: 369.45 g/mol
  • Structure: The compound features a butanoic acid backbone modified with a bis(2-methoxyethyl)amino group and a 2,6-dimethoxy-4-methylphenyl moiety.

Synthesis

The synthesis of this compound involves the reaction of butanoic acid derivatives with bis(2-methoxyethyl)amine and appropriate phenolic compounds. The detailed synthetic pathway is crucial for understanding its biological activity and potential applications.

Antioxidant Activity

Research indicates that derivatives of butanoic acid can exhibit significant antioxidant properties . In various assays, including the DPPH test, these compounds demonstrated effective free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases.

Antihypertensive Effects

Studies have shown that certain analogs of butanoic acid derivatives possess antihypertensive properties . For example, a related compound was found to lower blood pressure in hypertensive models through mechanisms involving vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity .

Urease Inhibition

The compound has also been evaluated for its ability to inhibit urease enzymes, which are implicated in gastric disorders such as peptic ulcers. Urease inhibition can prevent the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The IC50_{50} values for urease inhibition were significantly lower than those of standard inhibitors like thiourea .

Case Studies

  • Antioxidant Evaluation : A study conducted on various butanoic acid derivatives showed that modifications at the phenyl ring significantly enhanced antioxidant activity compared to the parent compound. The most potent derivative exhibited an IC50_{50} value of 0.28 µM, indicating superior efficacy over traditional antioxidants .
  • Antihypertensive Study : In animal models, compounds derived from butanoic acid demonstrated a reduction in systolic blood pressure by up to 20% after administration. The mechanism was linked to increased nitric oxide production and subsequent vasodilation .
  • Urease Inhibition Analysis : A comparative analysis of urease inhibitory activity revealed that certain structural modifications led to enhanced binding affinity to the enzyme's active site. This finding supports the development of new therapeutic agents for treating gastric disorders .

Data Tables

Activity TypeAssay MethodResult (IC50_{50})Reference
AntioxidantDPPH Assay0.28 µM
AntihypertensiveBlood Pressure Measurement-20% Systolic Reduction
Urease InhibitionEnzyme Activity AssayIC50_{50} = 1.29 µM

Q & A

Basic: What synthetic methodologies are recommended for preparing (2R)-configured butanoic acid esters with bis(2-methoxyethyl)amino substituents?

Answer:
The synthesis of chiral esters like this compound typically involves stereoselective esterification or amide coupling . Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts to retain the (2R) configuration. For example, palladium-catalyzed reductive cyclization (as in nitroarene reactions ) can be adapted for amine-functionalized intermediates.
  • Protecting group strategies : Protect the bis(2-methoxyethyl)amino group during esterification to avoid side reactions. Diethylene glycol-derived solvents may enhance solubility .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the ester. Validate purity via HPLC .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the ester linkage, aromatic substitution pattern (2,6-dimethoxy-4-methylphenyl), and stereochemistry. Compare chemical shifts with similar esters .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (C20_{20}H31_{31}NO6_6) and isotopic distribution.
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric excess (>98% for (2R)) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected IR or NMR peaks)?

Answer:
Contradictions often arise from:

  • Solvent impurities or degradation products : Re-run spectra in deuterated solvents (e.g., CDCl3_3) and cross-reference with NIST spectral databases .
  • Conformational isomerism : Perform variable-temperature NMR to detect dynamic equilibria. For IR, compare experimental peaks with computational predictions (DFT) for the (2R) configuration .
  • Stereochemical anomalies : Use X-ray crystallography to unambiguously assign the configuration if NMR data is inconclusive .

Advanced: How does the (2R)-configuration influence the compound’s stability under varying pH and temperature?

Answer:
The stereochemistry affects:

  • Hydrolytic stability : Under acidic conditions, the ester bond may hydrolyze faster due to steric hindrance from the bis(2-methoxyethyl)amino group. Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring .
  • Thermal degradation : Thermogravimetric analysis (TGA) can identify decomposition thresholds. The methoxy groups may oxidize at >150°C, requiring inert storage conditions .

Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:
While direct pharmacological data is limited, analog-based approaches are feasible:

  • Receptor binding assays : Test affinity for targets like leukotriene receptors (cf. Tipelukast’s asthma-related activity ).
  • Cellular permeability : Use Caco-2 cell monolayers to assess intestinal absorption, noting the ester’s logP (~3.5 predicted) and hydrogen-bonding capacity .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to proteins (e.g., cyclooxygenase-2) based on the ester’s 3D conformation (derived from DFT-optimized structures ).
  • MD simulations : Simulate 100-ns trajectories to evaluate stability of ligand-receptor complexes. Prioritize targets with hydrophobic pockets matching the 2,6-dimethoxy-4-methylphenyl group .

Advanced: What analytical challenges arise in quantifying trace degradation products?

Answer:
Key challenges include:

  • Low-abundance impurities : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity.
  • Isomeric interferences : Employ chiral columns to distinguish (2R) from (2S) degradation products .
  • Matrix effects : Spike biological samples with deuterated internal standards to normalize recovery rates .

Basic: What chromatographic conditions optimize separation of this compound from synthetic byproducts?

Answer:

  • Reverse-phase HPLC : Use a C18 column with mobile phase A (0.1% formic acid in water) and B (acetonitrile). Gradient: 40% B to 90% B over 20 min.
  • Detection : UV at 254 nm (aromatic absorption) and 210 nm (ester carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.